molecular formula C13H22N6O3 B2572198 N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine CAS No. 587000-60-0

N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

Cat. No. B2572198
CAS RN: 587000-60-0
M. Wt: 310.358
InChI Key: XGYDYCNPCVVEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as MNRP and belongs to the family of pyrimidine derivatives. MNRP has shown promising results in various preclinical studies, and its mechanism of action is currently being investigated.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Among these, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrotic activities, surpassing the efficacy of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Polymer Gel Dosimeters for Radiotherapy

N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (NMPA) plays a crucial role in the development of polymer gel dosimeters for radiotherapy treatment planning and dose validation. These dosimeters exhibit monotonically increasing polymerization with absorbed dose. Researchers evaluate their dosimetric properties using nuclear magnetic resonance (NMR) and UV-vis spectrophotometry. The ionizing radiation-induced polymerization in NMPA gels leads to changes in optical absorbance, making them valuable tools in radiotherapy dosimetry.

Thermosensitive Behavior in Water

NMPA-based gels exhibit intriguing thermosensitive reentrant swelling behavior in water. This unique characteristic positions them for applications where temperature-responsive materials are required. Researchers have explored their potential in various contexts, including drug delivery systems and responsive materials.

Controlled Radical Polymerization

Researchers have employed controlled radical polymerization methods, such as nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT), to polymerize NMPA. These techniques yield polymers with well-defined properties and sharp lower critical solution temperature transitions. Such properties are essential for applications in drug delivery and responsive materials.

Cancer Hyperthermia Therapy

NMPA-based polymers have also been investigated for their potential applications in cancer hyperthermia therapy. Their unique properties make them promising candidates for targeted heat-based treatments.

Magnetically Activated Drug Delivery Systems

Given their responsiveness to external stimuli, NMPA-based materials could play a role in magnetically activated drug delivery systems. By combining magnetic fields with NMPA carriers, researchers aim to enhance drug delivery precision and efficiency.

properties

IUPAC Name

2-N-(3-methoxypropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O3/c1-22-9-5-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-3-2-4-8-18/h2-9H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYDYCNPCVVEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.